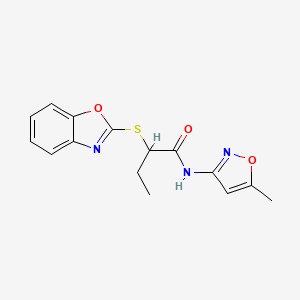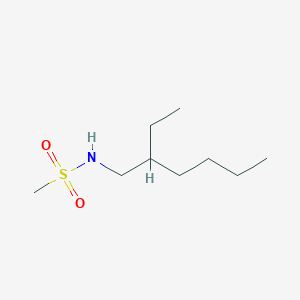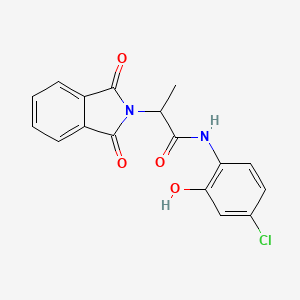
3-phenyl-N-(2-pyridinylmethyl)butanamide
Overview
Description
3-phenyl-N-(2-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of amides. It is also known as PNU-282987 and is commonly used as a research tool in the field of neuroscience. The chemical structure of PNU-282987 is similar to that of nicotine, and it has been found to bind selectively to a specific subtype of nicotinic acetylcholine receptors (nAChRs) in the brain.
Mechanism of Action
PNU-282987 acts as a positive allosteric modulator of α7 nAChRs, which enhances the activity of these receptors. The binding of PNU-282987 to α7 nAChRs results in increased calcium influx and activation of downstream signaling pathways, leading to improved synaptic plasticity and cognitive function. PNU-282987 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
PNU-282987 has been shown to improve cognitive function, memory, and learning in animal models. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. PNU-282987 has been investigated for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. However, further studies are needed to determine its efficacy and safety in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of PNU-282987 is its selectivity for α7 nAChRs, which allows for specific targeting of these receptors in the brain. PNU-282987 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, one of the limitations of PNU-282987 is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on PNU-282987. One area of interest is the development of novel compounds based on the structure of PNU-282987 with improved pharmacological properties. Another direction is the investigation of the therapeutic potential of PNU-282987 in various neurological disorders in humans. Additionally, further studies are needed to elucidate the precise mechanisms underlying the cognitive-enhancing and neuroprotective effects of PNU-282987.
Scientific Research Applications
PNU-282987 is widely used as a research tool in the field of neuroscience. It has been found to selectively bind to α7 nAChRs, which are abundant in the brain and play a crucial role in various physiological and pathological processes. PNU-282987 has been used to study the role of α7 nAChRs in cognitive function, memory, and learning. It has also been investigated for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
3-phenyl-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13(14-7-3-2-4-8-14)11-16(19)18-12-15-9-5-6-10-17-15/h2-10,13H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCBKGODNIVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980718.png)
![2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)


![2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate](/img/structure/B3980753.png)

![2-[(3-fluorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3980764.png)
![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3980772.png)

![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B3980791.png)

![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)